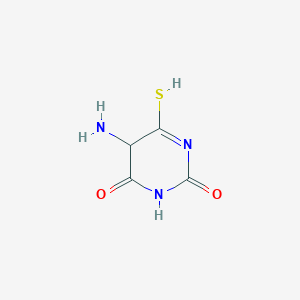
(3R)-1-methylpyrrolidin-1-ium-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-methylpyrrolidin-1-ium-3-carboxylate is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3R)-1-methylpyrrolidin-1-ium-3-carboxylate involves several synthetic routes, each with specific reaction conditions. One common method includes the use of multi-branched chain high carbonic acid, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. Industrial production methods also focus on minimizing waste and ensuring environmental safety.
化学反応の分析
Types of Reactions
(3R)-1-methylpyrrolidin-1-ium-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenated hydrocarbons, manganese catalysts, and magnesium metal . The reaction conditions often involve mechanical grinding, controlled temperatures, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
(3R)-1-methylpyrrolidin-1-ium-3-carboxylate has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its use in drug development.
作用機序
The mechanism of action of (3R)-1-methylpyrrolidin-1-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activities, and signaling pathways, ultimately resulting in the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
(3R)-1-methylpyrrolidin-1-ium-3-carboxylate can be compared with other similar compounds, such as 4-fluorobenzoic acid and its derivatives. These compounds share structural similarities but differ in their reactivity and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex molecules and the development of new materials.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
特性
IUPAC Name |
(3R)-1-methylpyrrolidin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC(C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+]1CC[C@H](C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)

![1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7944953.png)

